Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Mechanism of Action
Target of Action
Ethyl Pyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the Pyrazolo[1,5-a]pyrimidines family . These compounds have been found to have a high impact in medicinal chemistry . .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have significant biological activities , suggesting that they interact with biological targets to exert their effects.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been found to have a high impact in medicinal chemistry , suggesting that they may interact with various biochemical pathways.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been found to have a high impact in medicinal chemistry , suggesting that they may have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Ethyl Pyrazolo[1,5-a]pyrimidine-5-carboxylate, like other pyrazolo[1,5-a]pyrimidines, is known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions can vary depending on the structure of the compound and the biomolecules it interacts with .
Cellular Effects
Pyrazolo[1,5-a]pyrimidines have been found to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Like other pyrazolo[1,5-a]pyrimidines, it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Like other pyrazolo[1,5-a]pyrimidines, it may have threshold effects and could potentially have toxic or adverse effects at high doses .
Metabolic Pathways
It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins and could potentially affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . Another method includes the cyclocondensation of aminopyrazoles with 1,3-diketones or enaminones . These reactions are often carried out in the presence of catalysts such as Lewis acids or bases to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other similar compounds such as:
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with comparable structural features.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine scaffold.
These compounds highlight the versatility and potential of the pyrazolo[1,5-a]pyrimidine core in drug development and other applications .
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUFVJBUUUVJOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=NN2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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